Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine
CAS No.: 1310255-26-5
Cat. No.: VC2705854
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310255-26-5 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | MOYYZLBUSUTCHM-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(N1)CNCC2=CC=CC=C2 |
| Canonical SMILES | CC1=NC=C(N1)CNCC2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Identity
Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine contains an imidazole core with a methyl substituent at the 2-position, a methylamine linker at the 4-position, and a benzyl group attached to the amine nitrogen. Structurally, it shares similarities with (1-benzyl-1h-imidazol-2-yl)methylamine, though with key differences in the position of substituents and functional groups .
Molecular Properties
The compound exhibits the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | Approximately 201.27 g/mol |
| Structural Features | 2-methyl-imidazole ring, methylene linker, benzylamine group |
The molecular structure contains three nitrogen atoms: two within the imidazole heterocycle and one as part of the exocyclic amine functionality. This nitrogen-rich structure contributes significantly to the compound's chemical behavior and potential applications.
Structural Comparison
Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine can be viewed as a structural derivative of (2-methyl-1H-imidazol-4-yl)methanamine (C₅H₉N₃) with a benzyl group attached to the amine nitrogen . While (2-methyl-1H-imidazol-4-yl)methanamine features a primary amine, our target compound contains a secondary amine due to the benzyl substitution.
Physical and Chemical Properties
Physical State and Appearance
Based on structural analogues, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine likely exists as a crystalline solid at room temperature. The presence of the aromatic and heterocyclic rings contributes to its stability in solid form.
Solubility Profile
The compound would likely exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, moderate solubility in less polar solvents like dichloromethane and chloroform, and limited solubility in highly nonpolar solvents such as hexane. Its solubility in water would be expected to be pH-dependent due to the presence of both basic (amine) and weakly acidic (imidazole N-H) functional groups.
Predicted NMR Features
Based on similar imidazole derivatives, the ¹H NMR spectrum would likely show:
| Proton Type | Expected Chemical Shift (ppm) | Integration |
|---|---|---|
| Imidazole C-H | 6.8-7.2 | 1H |
| Aromatic protons | 7.2-7.4 | 5H |
| Benzylic CH₂ | 4.2-4.5 | 2H |
| Imidazole-CH₂-N | 3.6-3.9 | 2H |
| Imidazole-CH₃ | 2.2-2.4 | 3H |
| N-H (exchangeable) | Variable (1.5-3.0) | 1H |
Synthesis and Preparation Methods
Reductive Amination Approach
This approach would involve the reaction of (2-methyl-1H-imidazol-4-yl)methanamine with benzaldehyde followed by reduction:
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Formation of a Schiff base intermediate
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Reduction with sodium borohydride or sodium cyanoborohydride
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Purification of the final product
Benzylation of Primary Amine
Starting with (2-methyl-1H-imidazol-4-yl)methanamine , direct alkylation using benzyl bromide or benzyl chloride could yield the target compound:
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Reaction of (2-methyl-1H-imidazol-4-yl)methanamine with benzyl halide
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Base-mediated substitution (potentially using strong bases as mentioned in search result )
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Isolation and purification of the product
Precursor Synthesis
The synthesis of key precursor (2-methyl-1H-imidazol-4-yl)methanamine might follow approaches similar to those described for related imidazole derivatives in the patent literature . This could involve:
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Preparation of 2-methylimidazole derivatives
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Functionalization of the 4-position
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Introduction of the aminomethyl group
Drawing parallels from the synthetic strategy outlined in the patent information, reactions could be conducted under nitrogen protection with careful temperature control to enhance yield and selectivity .
Chemical Reactivity and Stability
Reactive Centers
Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine possesses several reactive sites:
| Reactive Center | Potential Reactions |
|---|---|
| Secondary amine | Alkylation, acylation, condensation reactions |
| Imidazole N-H | Deprotonation, coordination to metals, alkylation |
| Imidazole ring | Electrophilic aromatic substitution |
| Benzyl group | Hydrogenolysis, oxidation |
Stability Considerations
The compound would likely demonstrate good thermal stability but may be sensitive to oxidizing conditions, particularly at the benzylic position. The imidazole ring could be susceptible to ring-opening under strongly acidic conditions. Storage recommendations would likely include protection from light, heat, and moisture to prevent degradation.
Applications and Biological Relevance
Related Compounds with Biological Activity
Related imidazole-containing compounds have demonstrated various biological activities. For instance, certain benzylimidazole derivatives have shown potential as enzyme inhibitors and receptor ligands, suggesting possible investigative pathways for our target compound .
Synthetic Utility
Beyond potential biological applications, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine could serve as a valuable synthetic intermediate for more complex molecules. The secondary amine provides a site for further functionalization, while the imidazole ring offers possibilities for coordination chemistry and heterocycle elaboration.
Analytical Characterization
Chromatographic Behavior
Based on its structural features, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine would likely demonstrate retention characteristics similar to other nitrogen-containing heterocycles in commonly used analytical techniques:
| Analytical Method | Expected Behavior |
|---|---|
| HPLC (reverse phase) | Moderate retention on C18 columns |
| TLC | Rf values dependent on solvent system; visualization potentially via UV and ninhydrin |
| GC-MS | May require derivatization for improved volatility |
Mass Spectrometry
The expected mass spectrometric behavior would include:
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Molecular ion peak at m/z 201 corresponding to C₁₂H₁₅N₃
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Fragment ions potentially including benzyl (m/z 91), imidazole-containing fragments, and cleavage products at the methylene bridges
This profile could be compared with the predicted collision cross-section data available for related compounds .
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